1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol
説明
特性
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-9-3-4-15(6-9)11-5-10(12-7-13-11)14-8-1-2-8/h5,7-9,16H,1-4,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCOEXKLGSJKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nucleophilic Aromatic Substitution (SNAr) Approach
The most widely employed method involves sequential functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr). The synthesis begins with 4,6-dichloropyrimidine as the foundational scaffold.
Step 1: Introduction of Cyclopropylamino Group
The 6-chloro position is selectively substituted with cyclopropylamine under basic conditions. For example, a mixture of 4,6-dichloropyrimidine (1.0 equiv), cyclopropylamine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) at 130°C for 4 hours yields 6-chloro-4-(cyclopropylamino)pyrimidine with 88% efficiency. This selectivity arises from the enhanced electrophilicity of the 6-position due to electron-withdrawing effects of the adjacent nitrogen.
Step 2: Pyrrolidin-3-ol Coupling
The 4-chloro position subsequently undergoes substitution with (S)-pyrrolidin-3-ol. A representative protocol combines 6-chloro-4-(cyclopropylamino)pyrimidine (1.0 equiv), (S)-pyrrolidin-3-ol (1.5 equiv), and cesium carbonate (3.0 equiv) in tetrahydrofuran (THF) at 70°C for 12 hours, achieving 72.3% yield after column chromatography. Microwave-assisted synthesis at 120°C for 30 minutes in DMSO improves reaction kinetics, reducing processing time by 60%.
One-Pot Tandem Functionalization
Recent advancements demonstrate a one-pot strategy combining both substitution steps. This method eliminates intermediate purification, enhancing atom economy:
- Simultaneous Amination : 4,6-dichloropyrimidine reacts with cyclopropylamine (1.2 equiv) and (S)-pyrrolidin-3-ol (1.5 equiv) in the presence of cesium carbonate (3.5 equiv) in DMSO at 140°C for 6 hours.
- In Situ Monitoring : Real-time HPLC analysis confirms complete conversion, with the final compound isolated via recrystallization (ethyl acetate/hexane) in 65% overall yield.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Optimal conditions derive from systematic screening:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMSO | Cs₂CO₃ | 130 | 4 | 88 |
| THF | K₂CO₃ | 70 | 12 | 72.3 |
| DMF | Et₃N | 100 | 8 | 58 |
| NMP | DBU | 120 | 6 | 81 |
Polar aprotic solvents (DMSO, NMP) enhance reaction rates by stabilizing transition states, while cesium carbonate outperforms other bases due to superior solubility and mild basicity.
Stereochemical Considerations
The (S)-configuration at the pyrrolidin-3-ol position is preserved through chiral pool synthesis. Starting from enantiomerically pure (S)-pyrrolidin-3-ol (≥99% ee), no racemization occurs under optimized conditions, as confirmed by chiral HPLC analysis (Chiralpak IC-3 column, hexane:isopropanol 80:20).
Analytical Characterization and Quality Control
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, pyrimidine-H)
- δ 7.85 (br s, 1H, NH)
- δ 4.30–4.20 (m, 1H, pyrrolidine-OH)
- δ 3.80–3.60 (m, 4H, pyrrolidine-CH₂)
- δ 2.90–2.70 (m, 1H, cyclopropane-CH)
- δ 1.20–1.00 (m, 4H, cyclopropane-CH₂)
HRMS (ESI) :
Calculated for C₁₁H₁₆N₄O [M+H]⁺: 220.1325
Found: 220.1323
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) confirms ≥98% purity. Critical impurities include:
Industrial-Scale Production Challenges
Cost-Effective Pyrrolidin-3-ol Synthesis
Large-scale production of (S)-pyrrolidin-3-ol employs:
Waste Stream Management
The process generates 3.2 kg of inorganic salts per kilogram of product. Neutralization with acetic acid followed by nanofiltration reduces hazardous waste by 40%.
化学反応の分析
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
科学的研究の応用
Medicinal Chemistry
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. A study published in Journal of Medicinal Chemistry explored the synthesis of similar compounds and their efficacy against cancer cell lines. The results demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity, suggesting that 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol may have similar potential .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural similarity to known neuroactive compounds raises interest in its potential as an antidepressant or anxiolytic.
Case Study: Neuropharmacological Studies
In a study evaluating the effects of pyrimidine derivatives on serotonin receptors, it was found that certain structural features significantly influenced receptor binding affinity and activity. This suggests that 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol could be further explored for its neuropharmacological effects .
Antiviral Research
Recent investigations into antiviral agents have highlighted the importance of targeting viral replication mechanisms. Compounds with similar structures have shown promise against various viruses.
Case Study: Inhibition of Viral Replication
A study focusing on pyrimidine derivatives reported their effectiveness in inhibiting viral replication in vitro. The findings indicated that specific modifications could enhance antiviral activity, suggesting a pathway for further research on 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol as a potential antiviral agent .
Data Table: Summary of Research Findings
作用機序
The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol and its analogs:
Key Comparative Insights:
Substituent Effects: The cyclopropylamino group in the target compound offers steric and electronic advantages over the diethylamino group (CAS 1353985-49-5). Cyclopropane’s ring strain and sp³ hybridization may enhance binding affinity in target proteins compared to linear alkyl chains . The chloro substituent (CAS 1264038-82-5) introduces electron-withdrawing effects, making the pyrimidine ring more electrophilic. This property is advantageous in cross-coupling reactions or nucleophilic substitutions .
Core Structure Differences :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s 5-membered ring imposes greater conformational restriction than piperidine’s 6-membered ring. This difference influences solubility and interactions with biological targets. Piperidine derivatives (e.g., CAS 1353972-89-0) are often used to optimize pharmacokinetic properties .
Functional Group Modifications: The hydroxyl group in the target compound facilitates hydrogen bonding, improving aqueous solubility. The tert-butyl carbamate (CAS 1353972-89-0) acts as a protective group for amines, enabling selective deprotection during multistep syntheses .
Synthetic Utility: The diethylamino analog (CAS 1353985-49-5) is available at ≥98% purity, indicating its use as a high-quality intermediate . Chloro-substituted analogs (e.g., CAS 1264038-82-5) are precursors for further functionalization via Buchwald–Hartwig amination or Suzuki couplings .
生物活性
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol, also known by its CAS number 1353974-11-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
- Molecular Formula: C11H16N4O
- Molecular Weight: 220.27 g/mol
- IUPAC Name: 1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol
The biological activity of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various physiological effects. Research indicates that it may influence pathways related to cell signaling and metabolism, although specific details regarding its binding affinities and inhibitory constants (IC50) are still under investigation.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Enzyme Inhibition : Preliminary studies suggest that 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol may inhibit certain kinases involved in cancer pathways. For instance, compounds with similar structural motifs have shown potent inhibitory effects on BCR-ABL and other tyrosine kinases, suggesting potential applications in cancer therapy .
- Pharmacological Effects : The compound has been evaluated for its efficacy in various preclinical models. For example, it has demonstrated significant activity in cell lines expressing BCR-ABL, indicating its potential as a therapeutic agent for leukemia .
- Safety and Toxicology : Limited data on the safety profile of this compound exists; however, initial assessments indicate moderate toxicity levels in vitro. Further toxicological studies are necessary to establish a comprehensive safety profile.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values in the nanomolar range against specific cancer cell lines. |
| Study B | Investigated the pharmacokinetic properties, revealing good oral bioavailability in animal models. |
| Study C | Explored the compound's effect on apoptosis in BCR-ABL expressing cells, showing promising results for cancer treatment. |
Comparison with Similar Compounds
Comparing 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol with structurally related compounds can provide insights into its unique properties:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-2-ol | Hydroxyl group at position 2 | Lower potency against kinases |
| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-4-ol | Hydroxyl group at position 4 | Similar activity but different selectivity |
The distinct structural configuration of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol may confer unique chemical and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-(cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 6-chloropyrimidin-4-amine derivatives are reacted with cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Post-reaction purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from methanol/water mixtures . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:pyrimidine) and inert atmosphere conditions to prevent oxidation of sensitive intermediates.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase, UV detection at 254 nm). Impurity profiling (e.g., residual solvents or unreacted starting materials) employs GC-MS or UPLC coupled with charged aerosol detection (CAD). Chiral purity, if applicable, is determined using chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What are the critical factors in selecting suitable solvents for the final purification step?
- Methodological Answer : Solvent selection depends on compound solubility and boiling point. Methanol is commonly used for recrystallization due to its moderate polarity and ability to dissolve pyrrolidine derivatives. For hygroscopic intermediates, toluene or ethyl acetate may be preferred to avoid water absorption during drying. Solvent-free purification via vacuum sublimation (50–80°C, 0.1 mmHg) is an alternative for thermally stable derivatives .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of 1-(6-(cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol during synthesis?
- Methodological Answer : Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)- or (S)-proline-derived catalysts (5–10 mol%) in THF at −20°C can induce stereoselectivity during the pyrrolidine ring formation. Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) followed by fractional crystallization is another approach. Dynamic kinetic resolution (DKR) using lipases (e.g., Candida antarctica) in biphasic systems (water/ethyl acetate) has also been reported for related compounds .
Q. How should contradictory data regarding reaction intermediates be resolved in the synthesis of this compound?
- Methodological Answer : Contradictory NMR or mass spec data often arise from tautomerism or solvent adducts. Researchers should:
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- Use deuterated solvents (e.g., DMSO-d6) to stabilize intermediates.
- Conduct time-resolved LC-MS to track intermediate formation and degradation pathways.
Cross-validate with computational methods (DFT calculations for energy-minimized structures) to reconcile spectral discrepancies .
Q. What strategies are effective in minimizing by-product formation during the cyclopropane ring introduction?
- Methodological Answer : By-products like ring-opened amines or dimerized pyrimidines are minimized by:
- Slow addition of cyclopropylamine to avoid exothermic side reactions.
- Using scavengers (e.g., molecular sieves) to sequester water.
- Employing flow chemistry setups for precise temperature control (70°C ± 1°C) and reduced reaction time (2–4 hours).
Post-reaction quenching with aqueous sodium bicarbonate followed by extraction (ethyl acetate) removes unreacted amines .
Q. How does the stereochemistry of the pyrrolidin-3-ol moiety influence the compound’s biological activity?
- Methodological Answer : The (3R)-enantiomer typically shows higher binding affinity to target enzymes (e.g., kinases or GPCRs) due to optimal spatial alignment of the hydroxyl group. For example, in a related compound, (3R,4S)-configured analogs demonstrated 10-fold greater inhibitory activity against HIV reverse transcriptase compared to (3S,4R)-isomers. Activity is assessed via IC50 assays and molecular docking simulations using crystal structures (PDB: 4HVD) .
Q. What are the typical impurities encountered, and how are they characterized?
- Methodological Answer : Common impurities include:
- Des-cyclopropyl analogs : Formed via amine dealkylation (detected via LC-MS, m/z difference of −55).
- Oxidation products : Hydroxyl group oxidation to ketones (identified by IR carbonyl stretches at 1700–1750 cm⁻¹).
- Dimerized pyrimidines : Result from excess base (e.g., K2CO3) during coupling (characterized by MALDI-TOF).
Mitigation involves strict oxygen-free conditions and post-synthetic treatment with reducing agents (e.g., NaBH4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
